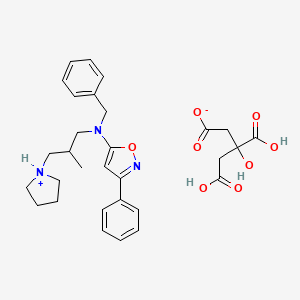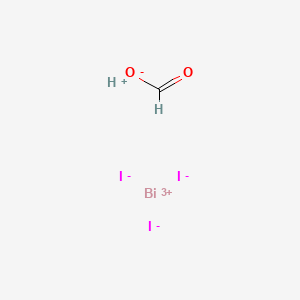
Hydrogen (formato-O)triiodobismuthate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen (formato-O)triiodobismuthate(1-) is a chemical compound with the molecular formula CH2BiI3O2 and a molecular weight of 635.71917 g/mol . This compound is known for its unique structure, which includes a bismuth atom coordinated with three iodine atoms and a formato ligand. It has various applications in scientific research due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Hydrogen (formato-O)triiodobismuthate(1-) typically involves the reaction of bismuth triiodide with formic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Hydrogen (formato-O)triiodobismuthate(1-) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state bismuth compounds.
Reduction: It can also be reduced to form lower oxidation state bismuth compounds.
Substitution: The iodine atoms in the compound can be substituted with other halogens or ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Hydrogen (formato-O)triiodobismuthate(1-) has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other bismuth-containing compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of bismuth in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism by which Hydrogen (formato-O)triiodobismuthate(1-) exerts its effects involves the interaction of the bismuth center with various molecular targets. The formato ligand and iodine atoms play a crucial role in stabilizing the compound and facilitating its reactivity. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
Hydrogen (formato-O)triiodobismuthate(1-) can be compared with other bismuth-containing compounds, such as bismuth triiodide and bismuth formate. Unlike these simpler compounds, Hydrogen (formato-O)triiodobismuthate(1-) has a more complex structure that imparts unique chemical properties. This uniqueness makes it particularly valuable in research applications where specific reactivity and stability are required .
Similar compounds include:
- Bismuth triiodide (BiI3)
- Bismuth formate (Bi(HCOO)3)
- Bismuth oxychloride (BiOCl)
Each of these compounds has its own set of properties and applications, but Hydrogen (formato-O)triiodobismuthate(1-) stands out due to its distinctive combination of formato and triiodo ligands .
Eigenschaften
CAS-Nummer |
17086-13-4 |
|---|---|
Molekularformel |
CH2BiI3O2 |
Molekulargewicht |
635.719 g/mol |
IUPAC-Name |
bismuth;hydron;formate;triiodide |
InChI |
InChI=1S/CH2O2.Bi.3HI/c2-1-3;;;;/h1H,(H,2,3);;3*1H/q;+3;;;/p-3 |
InChI-Schlüssel |
PPQKHVFSITXJNN-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].C(=O)[O-].[I-].[I-].[I-].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


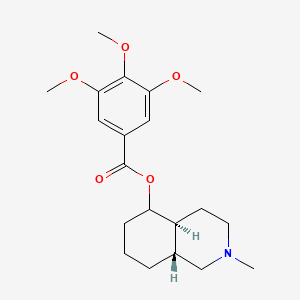
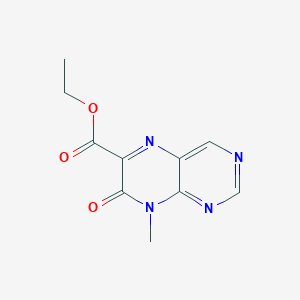
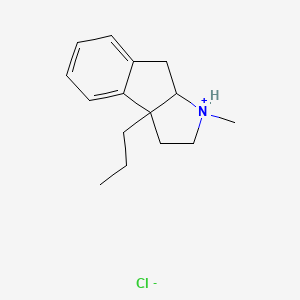
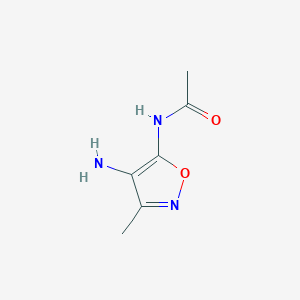
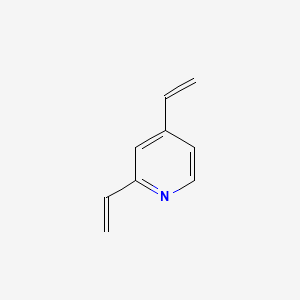
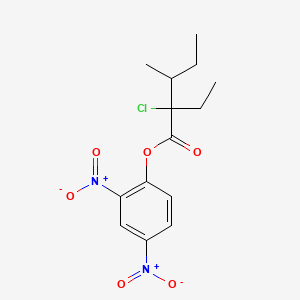
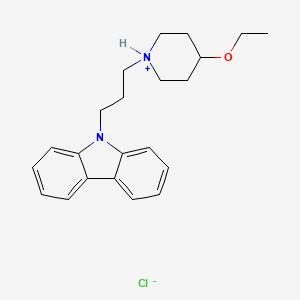
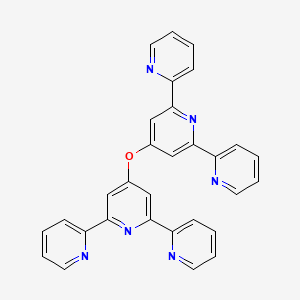



![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
